

Application Note: Analysis of Nicotine Metabolites in Human Urine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Hydroxycotinine-d3

Cat. No.: B7796896

[Get Quote](#)

Abstract

This application note details robust methods for the sample preparation of human urine for the quantitative analysis of nicotine and its major metabolites, including cotinine and trans-3'-hydroxycotinine. The primary techniques covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for this purpose.^{[1][2][3]} This document provides detailed protocols, comparative quantitative data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate sample preparation strategy for their analytical needs.

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, with about 70% being converted to cotinine.^[4] Cotinine is subsequently metabolized to other compounds, most notably trans-3'-hydroxycotinine.^{[1][5]} Due to its longer half-life compared to nicotine (18-20 hours vs. 1-2 hours), cotinine is a widely accepted biomarker for assessing tobacco smoke exposure.^[4] Accurate and reliable quantification of nicotine and its metabolites in urine is crucial for a variety of applications, including clinical and forensic toxicology, smoking cessation program monitoring, and research on the health effects of tobacco use.^{[2][6]}

Urine is a common biological matrix for this analysis due to the high concentrations of these metabolites.^[1] However, the complexity of the urine matrix necessitates an effective sample

preparation step to remove interfering substances, such as salts, proteins, and phospholipids, which can adversely affect the accuracy and precision of LC-MS/MS analysis.^[6] This note explores three prevalent sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Sample Preparation Methods

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices like urine.^{[3][7]} It offers high reproducibility and clean extracts.^[8] This method utilizes a solid sorbent material to retain the analytes of interest while allowing interfering compounds to be washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.^{[4][9]} This technique is effective for isolating nicotine and its metabolites from the aqueous urine matrix.

Protein Precipitation

This is a simpler and faster method often referred to as "dilute-and-shoot" in the context of LC-MS/MS analysis.^{[1][10]} It involves adding a solvent, such as acetonitrile, to the urine sample to precipitate proteins.^[1] After centrifugation, the supernatant containing the analytes is directly injected into the analytical instrument.^[1] While fast, it may be more susceptible to matrix effects compared to SPE and LLE.^[10]

Quantitative Data Summary

The following table summarizes the performance of the different sample preparation methods for the analysis of nicotine and its metabolites in urine.

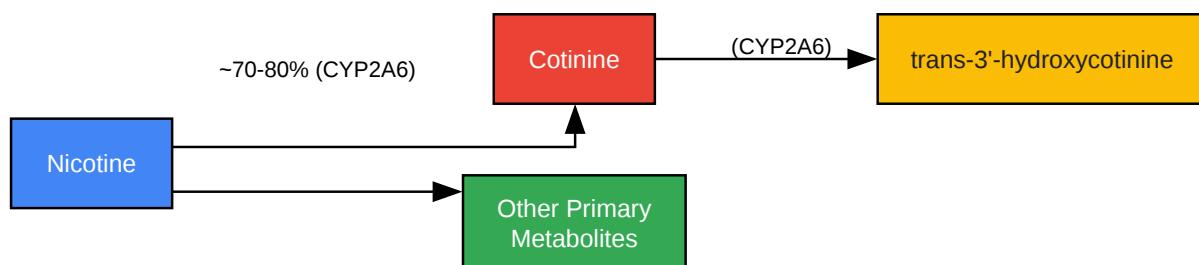
Analyte	Sample Preparation Method	Recovery (%)	Lower Limit of Quantitation (LLOQ) (ng/mL)	Linearity Range (ng/mL)	Reference
Nicotine	Solid-Phase Extraction (SPE)	> 79.3%	1	1 - 1000	[8]
Cotinine	Solid-Phase Extraction (SPE)	> 79.3%	1	1 - 1000	[8]
trans-3'-hydroxycotinine	Solid-Phase Extraction (SPE)	> 79.3%	10	10 - 1000	[8]
Nicotine	Liquid-Liquid Extraction (LLE)	Not Specified	~0.4	2 - 5000	[9]
Cotinine	Liquid-Liquid Extraction (LLE)	> 90%	0.02	10 - 1000	[4]
trans-3'-hydroxycotinine	Liquid-Liquid Extraction (LLE)	Not Specified	~0.4	2 - 5000	[9]
Cotinine	Protein Precipitation	72 - 101%	Not Specified	Not Specified	[1]
trans-3'-hydroxycotinine	Protein Precipitation	72 - 101%	Not Specified	Not Specified	[1]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE)

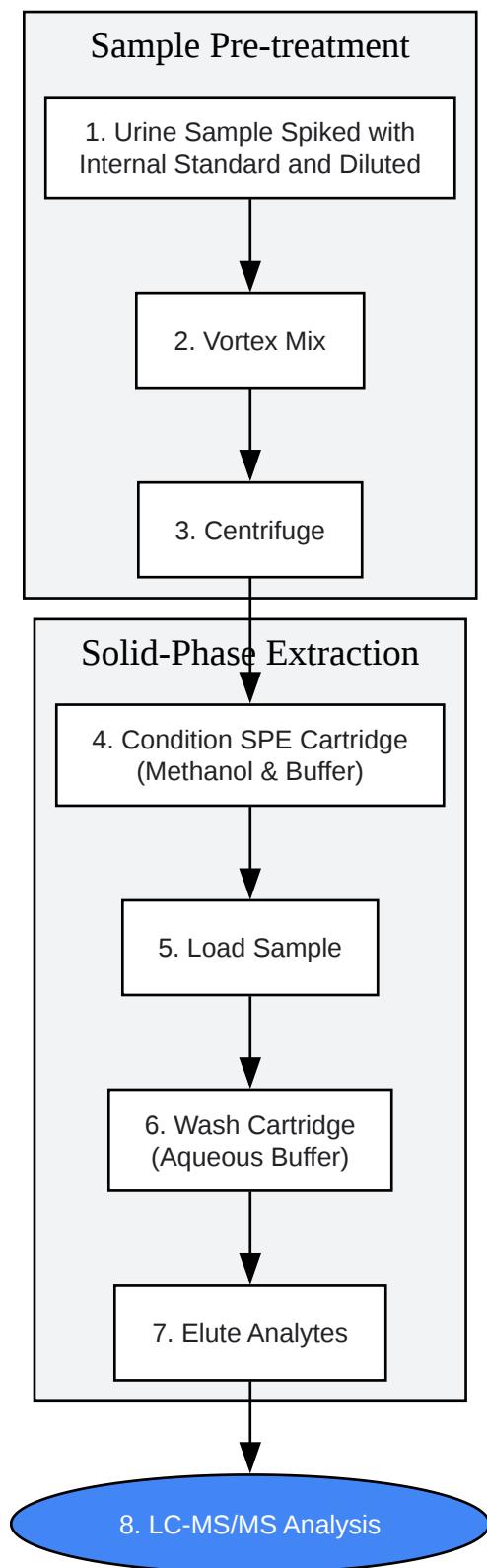
This protocol is adapted from a method for the analysis of nicotine, cotinine, and trans-3-hydroxycotinine in urine using a strong cation exchange SPE cartridge.[8]

Materials:


- Urine samples
- SPE cartridges (e.g., Thermo Scientific™ SOLA™ CX)
- Methanol
- 5 mM Ammonium formate, pH 2.5
- Internal standard solution (e.g., cotinine-d3 in methanol)
- Vortex mixer
- Centrifuge
- SPE vacuum manifold

Procedure:

- Sample Pre-treatment:
 - To 1000 µL of 5 mM ammonium formate (pH 2.5), add 180 µL of blank urine.
 - For standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blank samples, add 10 µL of water.
 - Add 10 µL of the internal standard solution to all samples except the blank (add 10 µL of methanol to the blank).
 - Vortex all samples for 30 seconds.
 - Centrifuge for 5 minutes at 5000 rpm.[8]
- SPE Cartridge Conditioning:


- Apply 500 μ L of methanol to the SPE cartridge.
- Apply 500 μ L of 5 mM ammonium formate (pH 2.5) to the SPE cartridge.
- Ensure a flow rate of approximately 1 mL/min.[8]
- Sample Loading:
 - Apply 1200 μ L of the pre-treated sample supernatant to the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[8]
- Washing:
 - Apply 1000 μ L of 5 mM ammonium formate (pH 2.5) to wash the cartridge at approximately 1 mL/min.[8]
- Elution:
 - Elute the analytes with an appropriate solvent (the original application note implies elution is part of the subsequent LC analysis, a common approach with online SPE. For offline SPE, a typical elution solvent would be a mixture of a strong base in an organic solvent, e.g., 5% ammonium hydroxide in methanol).
- Analysis:
 - The eluate is then ready for injection into the LC-MS/MS system.

Visualizations

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of nicotine to its major metabolites.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for SPE of nicotine metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nyc.gov [nyc.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 10. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Analysis of Nicotine Metabolites in Human Urine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7796896#sample-preparation-for-nicotine-metabolite-analysis-in-urine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com